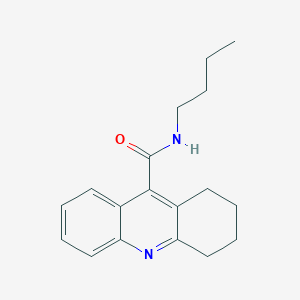
N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide: is a chemical compound with the molecular formula C18H22N2O and a molecular weight of 282.389 g/mol . This compound is part of the acridine family, which is known for its diverse applications in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the reaction of 1,2,3,4-tetrahydro-9-acridinecarboxylic acid with butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroacridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products:
Oxidation: Acridine derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: Various substituted acridinecarboxamides.
Applications De Recherche Scientifique
N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex acridine derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play crucial roles in neurotransmission. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, potentially improving cognitive function .
Comparaison Avec Des Composés Similaires
- N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide
- N-(4-butylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- N-(3-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- N-(2-methylphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Uniqueness: N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is unique due to its specific butyl substitution, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Propriétés
Numéro CAS |
7197-79-7 |
|---|---|
Formule moléculaire |
C18H22N2O |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
N-butyl-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C18H22N2O/c1-2-3-12-19-18(21)17-13-8-4-6-10-15(13)20-16-11-7-5-9-14(16)17/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,19,21) |
Clé InChI |
GLWVFSXRCHILIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



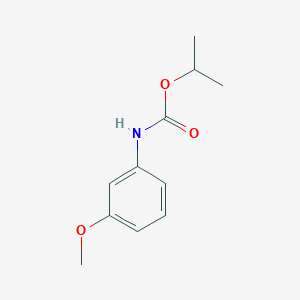

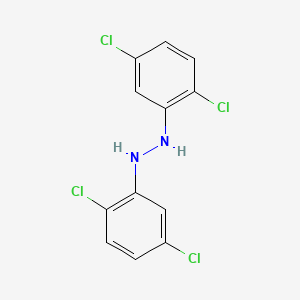

![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)
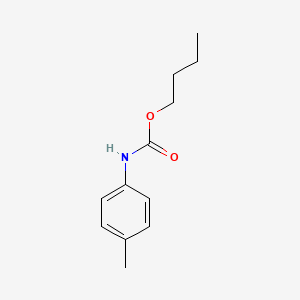


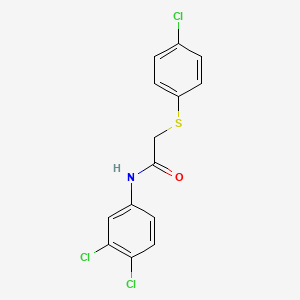


![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)

